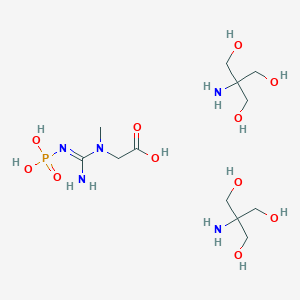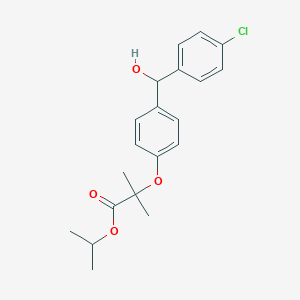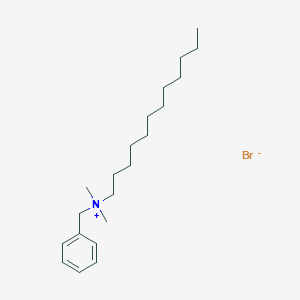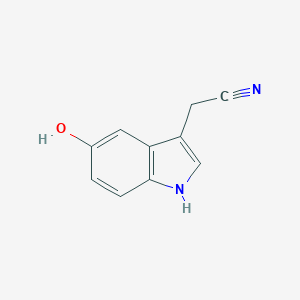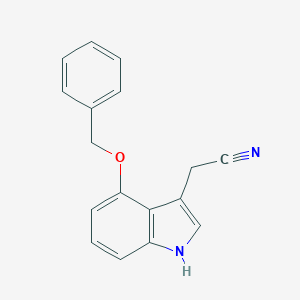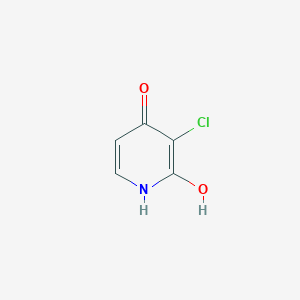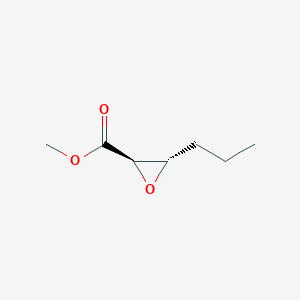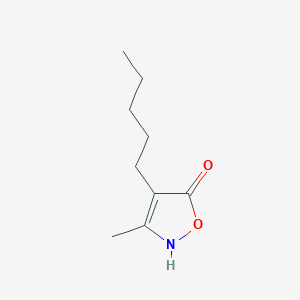
3-Methyl-4-pentylisoxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-pentylisoxazol-5(2H)-one, also known as MPI, is a compound that is commonly found in food products such as bread, coffee, and roasted meat. It is a potent flavor enhancer that has been extensively studied for its ability to improve the taste of food. In recent years, 3-Methyl-4-pentylisoxazol-5(2H)-one has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
Mechanism Of Action
The mechanism of action of 3-Methyl-4-pentylisoxazol-5(2H)-one is not fully understood. However, it is believed to act on the taste receptors in the tongue, which enhances the perception of umami taste. Umami taste is a savory taste that is commonly associated with meat, cheese, and soy sauce. 3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to enhance the umami taste of food products, which makes it a popular flavor enhancer in the food industry.
Biochemical And Physiological Effects
3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In humans, it has been shown to enhance the perception of umami taste, which makes it a popular flavor enhancer in the food industry.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its high purity and availability. The synthesis method has been optimized to yield a high purity product, which makes it suitable for use in various experiments. The limitations of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its potential toxicity and limited solubility in water. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Future Directions
There are several future directions for the study of 3-Methyl-4-pentylisoxazol-5(2H)-one. In medicine, it is important to further investigate its anti-inflammatory and antioxidant properties for the development of new drugs. In agriculture, it is important to further investigate its insecticidal properties for the development of eco-friendly pesticides. In the food industry, it is important to further investigate its potential as a flavor enhancer for the development of new food products. Additionally, it is important to investigate the potential toxicity of 3-Methyl-4-pentylisoxazol-5(2H)-one and to develop appropriate safety measures for its use.
Synthesis Methods
The synthesis of 3-Methyl-4-pentylisoxazol-5(2H)-one involves the reaction of 3-methyl-2-cyclohexenone and pentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
3-Methyl-4-pentylisoxazol-5(2H)-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In the food industry, it is widely used as a flavor enhancer due to its ability to improve the taste of food products.
properties
CAS RN |
107403-09-8 |
|---|---|
Product Name |
3-Methyl-4-pentylisoxazol-5(2H)-one |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methyl-4-pentyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-8-7(2)10-12-9(8)11/h10H,3-6H2,1-2H3 |
InChI Key |
ZEWCQXZZEQYVGI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(NOC1=O)C |
Canonical SMILES |
CCCCCC1=C(NOC1=O)C |
synonyms |
5(2H)-Isoxazolone,3-methyl-4-pentyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



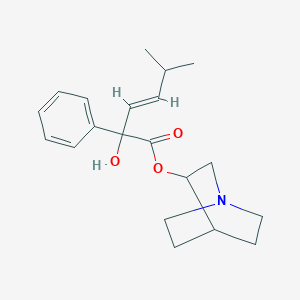
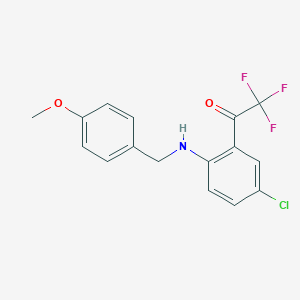
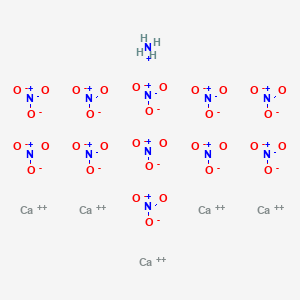


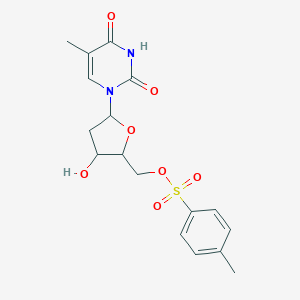
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
